molecular formula C10H15NS B2789923 2-[(3-Methylbenzyl)sulfanyl]ethanamine CAS No. 1171226-58-6; 143627-52-5

2-[(3-Methylbenzyl)sulfanyl]ethanamine

Cat. No.: B2789923
CAS No.: 1171226-58-6; 143627-52-5
M. Wt: 181.3
InChI Key: NONUMUOTESFVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Methylbenzyl)sulfanyl]ethanamine is an organic compound with the molecular formula C10H15NS and a molecular weight of 181.30 g/mol . This chemical building block features a benzylthioether group linked to a primary amine, making it a valuable intermediate for medicinal chemistry and drug discovery research. The compound is typically characterized by its SMILES string, NCCSCC1=CC=CC(C)=C1 . In pharmaceutical research, structural analogs and derivatives of this compound have been investigated in patent literature for a range of therapeutic applications. Such related compounds have shown potential in the development of agents for disorders of the liver (hepatoprotective agents) and kidneys . Furthermore, research into similar chemical scaffolds indicates potential utility in targeting central nervous system disorders, with investigations into applications as anxiolytics and for treating neurodegenerative diseases such as Alzheimer's . For safe handling, please note that this compound is classified with the signal word "Danger" and carries hazard statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . It is assigned UN number 2735 and packing group II . To maintain stability, it is recommended to store this product in a dark place under an inert atmosphere at 2-8°C . The related hydrochloride salt (CAS 1171226-58-6) has a documented melting point of 108-110°C . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-9-3-2-4-10(7-9)8-12-6-5-11/h2-4,7H,5-6,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONUMUOTESFVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key analogs and their substituents:

Compound Name Substituent(s) on Benzyl Group Key Structural Features Reference
2-[(3-Methylbenzyl)sulfanyl]ethanamine (Target) 3-Methyl Electron-donating methyl group enhances lipophilicity. Target
2-(((3-Fluorophenyl)(diphenyl)methyl)sulfanyl)ethanamine (12) 3-Fluoro + Diphenyl Electron-withdrawing fluorine increases polarity; diphenyl groups add steric bulk.
2-((3-Methoxyphenyl)(diphenyl)methyl)sulfanyl)ethanamine (21) 3-Methoxy + Diphenyl Methoxy group enhances solubility via hydrogen bonding.
2-(((4-(Methylsulfonyl)phenyl)(diphenyl)methyl)sulfanyl)ethanamine (53) 4-Methylsulfonyl + Diphenyl Strong electron-withdrawing sulfonyl group reduces electron density on sulfur.
2-{[(4-Fluorobenzyl)sulfanyl}ethylamine 4-Fluoro Fluorine at para position improves metabolic stability.
2-[(cyclopropylmethyl)sulfanyl]ethan-1-amine Cyclopropylmethyl Non-aromatic substituent increases conformational flexibility.

Key Observations:

  • For example, the methoxy group in Compound 21 (3-methoxyphenyl) may increase solubility compared to the target compound’s methyl group .
  • The sulfonyl group in Compound 53 significantly decreases nucleophilicity at sulfur .
  • Steric Effects: Diphenylmethyl substituents (e.g., Compounds 12, 21, 53) introduce steric hindrance, which may affect binding to biological targets .

Q & A

Q. Table 1: Representative Synthesis Conditions

ReagentsSolventTime (h)Yield (%)Reference Method
Thioglycolic acid + ketoneMethanol3–460–75
Benzyl thiol + amineDMF6–850–65Extrapolated

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies sulfanyl (-S-) and ethanamine (-CH₂NH₂) moieties. Aromatic protons from the 3-methylbenzyl group appear as multiplet signals (δ 7.2–7.4 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₁₅NS: 197.27 g/mol).
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and spatial configuration .

Advanced: How can X-ray crystallography be optimized for sulfanyl-containing ethanamine derivatives?

Answer:
For high-resolution structural determination:

  • Data Collection : Use synchrotron radiation or low-temperature (100 K) CCD detectors to minimize thermal motion artifacts.
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For twinned crystals, SHELXD resolves pseudo-merohedral twinning .
  • Validation : Check R-factors (<5%) and electron density maps (e.g., absence of voids in Fo-Fc maps).

Q. Table 2: Crystallographic Parameters (Hypothetical Example)

ParameterValue
Space groupP2₁/c
R-factor4.2%
Bond length (C-S)1.82 Å

Advanced: How to resolve contradictions between NMR and crystallography data?

Answer:
Discrepancies may arise from dynamic processes (e.g., rotational isomerism) or solvent effects. Strategies:

  • Temperature-Dependent NMR : Probe conformational changes at variable temperatures (e.g., 25°C vs. −40°C).
  • DFT Calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian09).
  • Cross-Validation : Use complementary techniques like IR (C-S stretching ~650 cm⁻¹) and HPLC purity assays .

Basic: What safety protocols apply to handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile amines.
  • PPE : Gloves (nitrile) and goggles prevent skin/eye contact.
  • First Aid : For spills, rinse with water; if ingested, seek medical attention .

Advanced: What strategies improve purity in large-scale synthesis?

Answer:

  • Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) removes byproducts.
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
  • Quality Control : LC-MS monitors impurities (e.g., unreacted benzyl thiols) .

Advanced: How does the sulfanyl group influence biological activity in related compounds?

Answer:
In structural analogs (e.g., cimetidine impurities), the sulfanyl group enhances receptor binding via sulfur-mediated hydrogen bonding. Antiproliferative studies show sulfanyl derivatives inhibit enzyme active sites (e.g., thymidylate synthase) .

Q. Table 3: Biological Activity of Sulfanyl Analogs

CompoundTarget EnzymeIC₅₀ (µM)Reference
2-[(Carboxymethyl)sulfanyl] acidThymidylate synthase12.3
Ranitidine Impurity BHistamine H₂ receptor0.8

Basic: What computational tools model the compound’s electronic properties?

Answer:

  • Molecular Dynamics (MD) : GROMACS simulates solvation effects.
  • Docking Studies : AutoDock Vina predicts binding affinities to biological targets.
  • Quantum Chemistry : Gaussian09 calculates frontier orbitals (HOMO/LUMO) to predict reactivity .

Advanced: How to address low yields in thiol-ene reactions?

Answer:

  • Catalyst Optimization : Use AIBN (azobisisobutyronitrile) or UV initiation for radical-mediated thiol-ene coupling.
  • Solvent Choice : Replace methanol with DMF to enhance solubility of aromatic precursors.
  • Stoichiometry : Increase thiol:ene ratio to 1.5:1 to drive reaction completion .

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

Answer:

  • Byproduct Formation : Optimize reaction time to minimize dimerization.
  • Purification : Switch from column chromatography to fractional distillation for cost efficiency.
  • Stability Testing : Assess compound degradation under physiological pH (4–8) and temperature (37°C) .

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